2-[3-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE -

2-[3-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE

Catalog Number: EVT-4915857
CAS Number:
Molecular Formula: C13H7FN6S
Molecular Weight: 298.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound is a 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative investigated for its intermolecular interactions and in vitro cyclooxygenase (COX) activity. Crystallography and computational studies revealed its involvement in various weak interactions, including hydrogen bonds and chalcogen bonds. It exhibited selectivity towards COX-2 targets. []

    Relevance: This compound shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both compounds are differentiated by the substituents at the 3 and 6 positions. []

6-(2-Chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: Similar to the previous compound, this is another 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative studied for its intermolecular interactions and in vitro COX activity. It demonstrated significant π-stacking interactions, hydrogen bonds, and halogen bonds. It also showed selectivity towards COX-2. []

    Relevance: This compound also shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The presence of a phenyl substituent at the 3-position, while different from the 3-fluorophenyl in the target, highlights the structural similarities and potential for shared chemical properties within this class of compounds. []

3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound was synthesized and characterized as part of a study on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as potential inhibitors of p38 mitogen-activated protein kinase (MAPK). []

    Relevance: This compound shares a very similar structure with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both compounds possess a fluorophenyl group attached to the triazolothiadiazole core, though at different positions (2-fluoro in this compound and 3-fluoro in the target compound). Furthermore, both compounds have a six-membered aromatic ring at the 6-position, albeit with different substituents. This highlights the close structural relationship and potential for similar biological activity. []

6-(2-Fluorophenyl)-3-phenyl-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound's crystal structure was determined, providing valuable insights into the structural features of this class of molecules. []

    Relevance: This compound bears a strong structural resemblance to the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both compounds share the core triazolothiadiazole system, and both possess a fluorophenyl substituent, although at different positions on the phenyl ring (2-fluoro in this compound and 3-fluoro in the target). []

3-o-Fluorophenyl-6-(4-decarboxydehydroabietyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

    Compound Description: This compound, characterized by single-crystal X-ray diffraction, highlights the structural diversity achievable within the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold. []

    Relevance: This compound, although possessing a bulky 4-decarboxydehydroabietyl substituent, shares the core 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole structure with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The presence of a fluorophenyl group, even at a different position (ortho in this case vs. meta in the target compound), underscores the relevance in understanding the core structure-activity relationships within this class of compounds. []

3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

    Compound Description: This triazolothiadiazole derivative, containing structural elements found in NSAIDs, has shown cytotoxic activity. Its structure was elucidated using X-ray powder diffraction and further validated with density functional theory calculations. []

    Relevance: This compound belongs to the same class of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives as the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. While the substituents differ, the shared core structure highlights the potential for exploring diverse substitutions to modulate biological activity within this chemical class. []

3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

    Compound Description: This compound represents a novel cytotoxic agent and its crystal structure, determined from synchrotron X-ray powder diffraction data, provides valuable structural information for this class of molecules. []

    Relevance: This compound and the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, are both members of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole family and share a high degree of structural similarity. The presence of a fluorophenyl group, albeit at different positions and with different substituents, further emphasizes the close relationship. []

3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

    Compound Description: This compound is a novel cytotoxic agent and is structurally very similar to the previous compound, highlighting the significance of halogen substitutions in this chemical series. []

    Relevance: This compound shares the core 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole structure with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The presence of halogenated phenyl rings in both compounds emphasizes their structural similarities and suggests potential for overlapping chemical properties within this class of compounds. []

6-(Adamantan-1-yl)-3-(2-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: The crystal structure of this compound reveals key intermolecular interactions, including C—H⋯S and C—H⋯π interactions, that contribute to its packing arrangement. []

    Relevance: This compound exhibits a similar structure to the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both compounds share the core triazolothiadiazole system and have a fluorophenyl substituent, though at different positions (2-fluoro in this case, 3-fluoro in the target). []

3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: The crystal structure of this compound shows the presence of intermolecular N—H⋯N and C—H⋯N hydrogen bonds that form two-dimensional networks. []

    Relevance: This compound shares the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole unit with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Though the substituents differ, the shared core structure emphasizes the common structural motifs within this class of compounds. []

6-(Adamantan-1-yl)-3-(3-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound's crystal structure demonstrates C s molecular symmetry and reveals the presence of π–π interactions and C—H⋯F interactions contributing to its crystal packing. []

    Relevance: This compound shares the same core structure and substitution pattern as the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both compounds have a 3-fluorophenyl group attached to the triazolothiadiazole ring system, making this compound a very close structural analogue. []

6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole

    Compound Description: This compound, characterized by X-ray crystallography, provides insights into the structural characteristics of triazolothiadiazoles with halogenated phenyl substituents. []

    Relevance: While this compound possesses a methyl group at the 3-position instead of a fluorophenyl group, it shares the core triazolothiadiazole ring system with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and both have a halogen-substituted phenyl ring at the 6-position. This highlights the common structural motifs within this class of compounds. []

6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound's crystal structure provides details on its planar conformation and the intermolecular C—H⋯N hydrogen bonds and π–π contacts contributing to its crystal packing. []

    Relevance: This compound shares the core triazolothiadiazole system with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Though the substituents differ, the shared core structure underscores the relevance of studying diverse modifications to the triazolothiadiazole framework for potentially influencing its properties. []

    Compound Description: This compound was investigated for its potential as an anticancer agent through in silico studies, revealing promising inhibitory activity against various cancer cell lines and interactions with molecular targets involved in cancer progression. []

    Relevance: This compound, while having a thiadiazine ring instead of a thiadiazole ring, still shares a significant structural similarity with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both compounds possess a triazole ring fused with a six-membered sulfur-containing ring and have a fluorophenyl substituent. This structural similarity suggests potential for similar biological activities and makes it relevant for comparison in drug discovery efforts targeting similar pathways. []

6-(2-Chloro­phen­yl)-3-(4-ethoxy­phen­yl)-1,2,4-triazolo[3,4-b][1,3,4]thia­diazole

    Compound Description: The crystal structure of this compound revealed the planar nature of its central heterocyclic system and provided insights into the spatial arrangement of its substituents. []

    Relevance: This compound bears a strong structural resemblance to the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both molecules share the same core triazolothiadiazole unit and exhibit substitutions on the phenyl rings, albeit with different functional groups. []

6-Phenyl-3-(1H-Pyrazol-1-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole Derivatives

    Compound Description: This series of compounds, synthesized through a one-pot, three-component cascade reaction, exhibited promising antimicrobial activity against various bacterial strains, as demonstrated by in vitro screening. []

    Relevance: These compounds are structurally related to the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, as they share the central [, , ]triazolo[3,4-b][1,3,4]thiadiazole core. The presence of diverse functional groups at the 6-position in these derivatives highlights the potential for exploring various substituents to optimize biological activity within this class of compounds. []

6-substituted-3-[1-(1H-benzotriazole)methyl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles

    Compound Description: This group of compounds, incorporating a benzotriazole moiety, represents a series of fused heterocycles with potential biological activity. []

    Relevance: This compound series shares the core triazolothiadiazole ring system with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting the versatility of this scaffold for accommodating diverse substituents and potentially influencing biological activity. []

6-substituted phenyl-3-[1-(1H-benzotriazole)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines

    Compound Description: Similar to the previous compound group, these molecules incorporate both benzotriazole and triazolothiadiazine moieties, suggesting potential for a broad range of biological activities. []

    Relevance: While incorporating a thiadiazine ring instead of thiadiazole, this compound group still shares a significant structural similarity with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, due to the presence of the triazole and phenyl rings. This emphasizes the potential for exploring variations in ring size and substituents to fine-tune biological activity within related chemical classes. []

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts

    Compound Description: This series of organic and inorganic salts, synthesized as potential drug candidates, were subjected to physicochemical and pharmacokinetic analysis (ADME) to evaluate their drug-likeness and guide further research. []

    Relevance: This compound, while having a thiadiazine ring instead of a thiadiazole ring, shares a significant structural similarity with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both compounds possess a triazole ring fused with a six-membered sulfur-containing ring and have an aryl substituent with halogens. This structural similarity suggests potential for similar biological activities and makes it relevant for comparison in drug discovery efforts. []

    Compound Description: This triazolo-thiadiazole derivative demonstrated potent anti-inflammatory activity comparable to the standard drug naproxen. It also exhibited reduced ulcerogenic potential compared to naproxen, making it a promising candidate for further development. []

    Relevance: This compound shares the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and both feature a chlorophenyl substituent, although at different positions on the phenyl ring. This underscores the relevance of halogen substitutions in this chemical class for potential anti-inflammatory activity. []

6 (2,4-dichlorophenyl)3-[(naphthalene -2-yloxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

    Compound Description: This compound, similar to the previous compound, exhibited potent anti-inflammatory activity with a reduced ulcerogenic profile compared to naproxen. Its promising pharmacological properties make it a potential lead for further research and development as an anti-inflammatory agent. []

    Relevance: This compound shares the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and both contain a chlorophenyl group, though with a different substitution pattern. This highlights the potential of exploring diverse halogenated aryl substituents for modulating biological activity within this class of compounds. []

6-aryl-3(3,4–dialkoxyphenyl) -[1,2,4]triazole [3,4-b][1,3,4] thiadiazole (7a-7o)

    Compound Description: This series of compounds, incorporating a 3,4-dialkoxyphenyl moiety, was synthesized and evaluated for antimicrobial activity against a range of microorganisms. []

    Relevance: These compounds share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. While the target compound features a fluorophenyl and a pyrazinyl substituent, the 6-aryl-3(3,4–dialkoxyphenyl) derivatives demonstrate the feasibility of incorporating diverse aryl and alkoxy substituents at these positions, providing insights into structure-activity relationships within this chemical class. []

    Compound Description: This series was synthesized and screened for antifungal activity against Candida albicans and Aspergillus niger. Additionally, their antioxidant activity was assessed using DPPH and nitric oxide methods. []

    Relevance: These compounds share the central 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole core with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The exploration of various substituents at the 3 and 6 positions in this study provides valuable insights into the structure-activity relationships and potential applications of these derivatives as antifungal and antioxidant agents. []

3-methyl-6-R-[1,2,4]triazolo[3,4- b ][1,3,4]thiadiazoles

    Compound Description: Ten novel compounds belonging to this series were synthesized and characterized as potential biologically active agents. []

    Relevance: These compounds share the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis and characterization of this series contribute to expanding the chemical space and understanding the structure-activity relationships within this class of compounds. []

Mono- and Bis-(6-pyrazolyltriazolo-thiadiazine) Derivatives

    Compound Description: These derivatives demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line while displaying low cytotoxicity against normal breast epithelial cells (MCF-10A). They also exhibited promising dual inhibitory activity against EGFR and CDK-2, key targets in cancer therapy. []

    Relevance: These compounds, although containing a thiadiazine ring instead of a thiadiazole ring, share structural similarities with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, particularly the presence of a triazole ring and aryl substituents. The observed anticancer activity of these derivatives highlights the potential for exploring related heterocyclic systems for developing novel anticancer agents. []

6-Substituted-2H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole-3-Thiones and N-and S-β-D-Glucosides

    Compound Description: This study focused on developing a new synthetic route for 6-substituted-2H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thiones. Additionally, it explored the synthesis and antimicrobial activity of N-and S-β-d-glucosides derived from these thiones. []

    Relevance: These compounds, particularly the 6-substituted-2H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thiones, share the core triazolothiadiazole system with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting the structural diversity and potential for modification within this class of heterocycles. []

    Compound Description: This group of compounds, incorporating pyridyl and thiophenyl rings, was synthesized and displayed significant antibacterial activity against various bacterial strains, comparable to or exceeding the potency of the reference drug ciprofloxacin. []

    Relevance: These compounds share the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole unit with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The incorporation of pyridyl and thiophenyl substituents, while distinct from the fluorophenyl and pyrazinyl groups in the target compound, highlights the potential for exploring different heterocyclic substituents to modulate antibacterial activity within this chemical class. []

    Compound Description: This series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives was synthesized and characterized using various spectroscopic techniques, demonstrating the feasibility of synthesizing diversely substituted analogues. []

    Relevance: These compounds are structurally analogous to the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4,b][1,3,4]thiadiazole, sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system. The synthesis of this series emphasizes the versatility of this scaffold and the potential for introducing various substituents to explore structure-activity relationships. []

    Compound Description: This study focused on synthesizing and characterizing three new metal-organic frameworks (MOFs) using 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole-based ligands and Cu(II) or Cd(II) ions. The study revealed the formation of diverse network structures and explored their potential for luminescent applications. []

    Relevance: This study highlights the versatility of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold, similar to the one present in the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, as a building block for constructing metal-organic frameworks. The utilization of this scaffold in developing novel MOFs expands its potential applications beyond traditional pharmaceutical and agrochemical areas. []

    Compound Description: Various derivatives containing either the 7H-s-triazolo[3,4-b][1,3,4]thiadiazine or s-triazolo[3,4-b][1,3,4]thiadiazole were synthesized and screened for antimicrobial activity. []

    Relevance: While containing a thiadiazine ring instead of a thiadiazole ring in some cases, the compound series shares a significant structural similarity with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both classes feature a triazole ring fused with a sulfur-containing six-membered ring. This structural similarity emphasizes the potential for finding overlapping or related biological activities within these chemical classes. []

3-(SUBSTITUTED PHENOXYMETHYL)-6-PHENYL/SUBSTITUTED PHENOXYMETHYL-1,2,4-TRIAZOLO[3,4-B][1,3,4] THIADIAZOLE DERIVATIVES

    Compound Description: This series of compounds, featuring phenoxymethyl substituents, was synthesized and evaluated for antimicrobial activity against a panel of bacterial and fungal strains. Several compounds exhibited potent activity, highlighting the importance of these structural modifications. []

    Relevance: These compounds are structurally related to the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold. While the target compound possesses a fluorophenyl and a pyrazinyl group, the exploration of phenoxymethyl substituents in these derivatives showcases the possibility of introducing diverse functionalities at these positions to modulate biological activity. []

1-(5-ACETYL-3-METHYL-6-PHENYL-5H-[1,2,4]TRIAZOLO [3,4-b][1,3,4]THIADIAZIN-7-YL)-ETHANONE

    Compound Description: This compound was investigated for its analgesic effects, mechanism of action, influence on behavioral responses, and acute toxicity in mice. It exhibited dose-dependent analgesic activity without involving opioid receptors and showed low toxicity. []

    Relevance: While this compound has a thiadiazine ring instead of a thiadiazole ring, it shares a substantial structural similarity with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both have a triazole ring fused with a six-membered sulfur-containing ring and feature an aryl substituent. This structural resemblance suggests that exploring related heterocyclic systems might reveal interesting pharmacological properties, even with variations in the ring structure. []

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-3-yl)methyl)theophyllines

    Compound Description: These compounds, incorporating theophylline and triazolothiadiazole moieties, were synthesized and evaluated for their potential as antifungal agents using molecular docking studies. []

    Relevance: This series of compounds shares the central 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting the potential for designing hybrid molecules by combining this scaffold with other pharmacologically active moieties like theophylline. []

3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 2,5-disubstituted-1,3,4-oxadiazoles

    Compound Description: This study involved the synthesis of a series of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 2,5-disubstituted-1,3,4-oxadiazoles, both containing adamantyl and aryl moieties. These compounds were then evaluated for their antitumor, antiviral, antibacterial, and antifungal activities. []

    Relevance: This study investigated a series of compounds that are structurally related to the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both the investigated compounds and the target compound share the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole core, highlighting the significance of this core structure in drug discovery efforts. The variations in substituents, such as the introduction of adamantyl and aryl moieties, provide valuable insights into structure-activity relationships and the potential for tailoring biological activity within this class of compounds. []

3,6-Disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles

    Compound Description: This study explored the synthesis and biological activities of a range of 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, evaluating their anti-HIV-1, antimycotic, and antibacterial properties. []

    Relevance: These compounds are directly related to the target compound, 3-(3-fluorophenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, as they share the same core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole system. This study highlights the broad range of biological activities associated with this class of compounds and the potential for developing novel therapeutics with diverse pharmacological profiles. []

1,4-Bis[(3-aryl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-6-yl]Butanes

    Compound Description: This study focused on synthesizing a series of 1,4-bis[(3-aryl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-6-yl]butanes and evaluating their antibacterial activity against Staphylococcas aureus, Escherichia coli, and Bacillus subtilis. The results indicated promising activity for several compounds in this series. []

Properties

Product Name

2-[3-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRAZINE

IUPAC Name

3-(3-fluorophenyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C13H7FN6S

Molecular Weight

298.30 g/mol

InChI

InChI=1S/C13H7FN6S/c14-9-3-1-2-8(6-9)11-17-18-13-20(11)19-12(21-13)10-7-15-4-5-16-10/h1-7H

InChI Key

ACUBGCJJSDVPNO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=NC=CN=C4

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=NC=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.